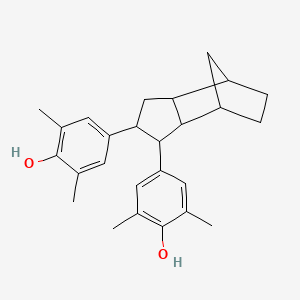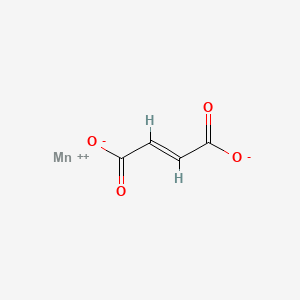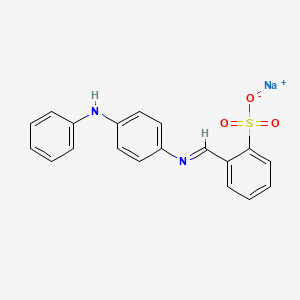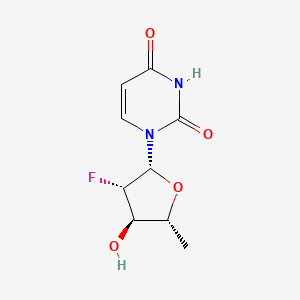
Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and utility in various chemical applications. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used as a dye or pigment due to its intense coloration properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with sodium benzenesulphonate under alkaline conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amines, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups such as halogens, sulfonates, and nitro groups.
Aplicaciones Científicas De Investigación
Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and nitro groups. The compound can form complexes with metal ions, which can alter its electronic properties and enhance its utility in various applications. The azo group can participate in electron transfer reactions, making it useful in redox processes.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-((4-(dimethylamino)phenyl)azo)benzenesulphonate
- Sodium 4-((4-(aminophenyl)azo)benzenesulphonate
- Sodium 4-((4-(hydroxyphenyl)azo)benzenesulphonate
Uniqueness
Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability. The nitro group also enhances the compound’s ability to participate in redox reactions, making it valuable in various chemical processes.
Propiedades
Número CAS |
85252-31-9 |
|---|---|
Fórmula molecular |
C18H13N4NaO5S |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
sodium;4-[[4-(N-nitroanilino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S.Na/c23-22(24)21(16-4-2-1-3-5-16)17-10-6-14(7-11-17)19-20-15-8-12-18(13-9-15)28(25,26)27;/h1-13H,(H,25,26,27);/q;+1/p-1 |
Clave InChI |
IUBFHWFPJDBGKN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


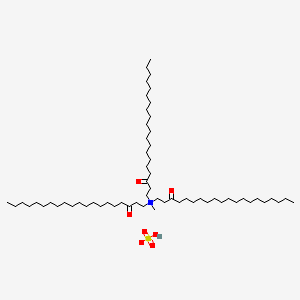

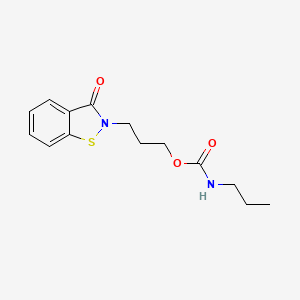


![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
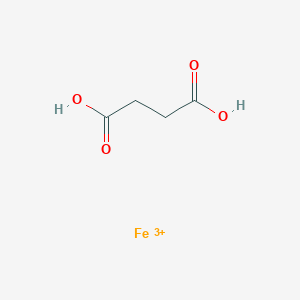
![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
